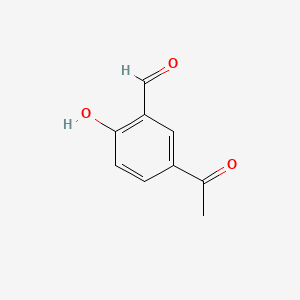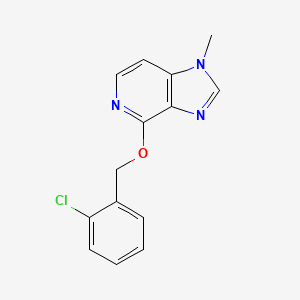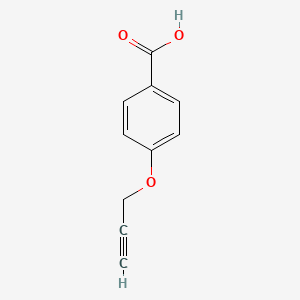
2-Bromo-1-(3-metil-1-benzofuran-2-il)etanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone, also known as 2-Bromo-1-benzofuran-3-methylethanone, is an organic compound with a molecular formula of C10H9BrO. It is a colorless solid that is insoluble in water, but soluble in organic solvents. It is widely used in organic synthesis and has been studied for its potential medical applications.
Aplicaciones Científicas De Investigación
Síntesis Total de Productos Naturales
El compuesto juega un papel significativo en la síntesis total de productos naturales que contienen anillos de benzofurano . Los pasos clave contienen la reacción en un solo recipiente para un 2-arilbenzofurano . Este proceso ha atraído mucha atención de los químicos orgánicos sintéticos .
Actividad Anticancerígena
Los derivados de benzofurano, incluyendo “2-Bromo-1-(3-metil-1-benzofuran-2-il)etanona”, han mostrado una actividad anticancerígena potencial . Evaluar la estructura química de estos compuestos guiará a los futuros químicos medicinales en el diseño de nuevos medicamentos para la terapia del cáncer .
Efectos Inhibitorios sobre las Células Cancerosas
Algunos benzofuranos sustituidos tienen dramáticas actividades anticancerígenas . Por ejemplo, el compuesto 36, que es un derivado de benzofurano, se encontró que tenía efectos significativos de inhibición del crecimiento celular en diferentes tipos de células cancerosas .
Propiedades Citotóxicas
El compuesto ha sido probado para sus propiedades citotóxicas en células cancerosas humanas y células sanas . Esta investigación es crucial en el desarrollo de compuestos prometedores con potenciales de terapia dirigida y pocos efectos secundarios .
Actividades Antibacterianas
Los derivados de benzofurano también han mostrado una potente actividad antibacteriana . La posición 5 o 6 del núcleo puede estar sin sustituir, y los sustituyentes con halógenos, nitro y grupos hidroxilo también han mostrado una potente actividad antibacteriana .
Síntesis de Nuevos Derivados
Los químicos medicinales utilizan el núcleo de benzofurano para sintetizar nuevos derivados que se pueden aplicar a una variedad de trastornos . Esta versatilidad hace que “this compound” sea un compuesto valioso en el campo de la química medicinal .
Direcciones Futuras
Benzofuran compounds, including “2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone”, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on exploring their potential uses in medical applications and developing efficient synthesis methods.
Mecanismo De Acción
Target of Action
Similar benzofuran derivatives have been found to interact with tubulin, a protein that plays a crucial role in cell division .
Mode of Action
It’s known that benzofuran derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .
Biochemical Pathways
Benzofuran derivatives have been shown to induce apoptosis in certain cell lines, suggesting they may affect pathways related to cell survival and death .
Result of Action
Similar benzofuran derivatives have been shown to have pro-oxidative effects and increase reactive oxygen species in cancer cells, especially at 12 h incubation .
Análisis Bioquímico
Biochemical Properties
2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with various biomolecules, including proteins and enzymes, to modulate their activity. For instance, it has been shown to inhibit the activity of tubulin, a protein that is crucial for cell division . This interaction leads to the disruption of microtubule formation, which is essential for mitosis and other cellular processes .
Cellular Effects
The effects of 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound induces apoptosis in leukemia cells, such as K562 and MOLT-4 cells . It also affects the generation of reactive oxygen species (ROS) and the secretion of interleukin-6 (IL-6), which are critical factors in cellular stress responses and inflammation .
Molecular Mechanism
At the molecular level, 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone exerts its effects through several mechanisms. It binds to tubulin, inhibiting its polymerization and thus preventing the formation of microtubules . This inhibition leads to cell cycle arrest and apoptosis. Additionally, the compound can modulate the levels of ROS and IL-6, further influencing cellular functions and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone change over time. The compound is relatively stable at room temperature, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in various cell lines
Dosage Effects in Animal Models
The effects of 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse reactions .
Metabolic Pathways
2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of various metabolites, which can have downstream effects on cellular functions and overall metabolism .
Transport and Distribution
Within cells and tissues, 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and efficacy in targeting specific cellular processes .
Subcellular Localization
The subcellular localization of 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its molecular targets effectively and exert its biochemical effects .
Propiedades
IUPAC Name |
2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2/c1-7-8-4-2-3-5-10(8)14-11(7)9(13)6-12/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQIYMVMYGFMFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397271 |
Source


|
| Record name | 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67382-14-3 |
Source


|
| Record name | 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
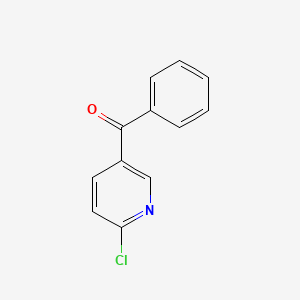
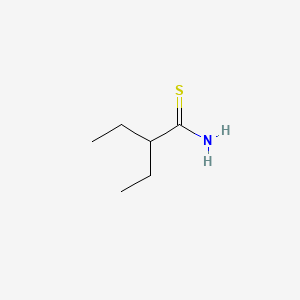

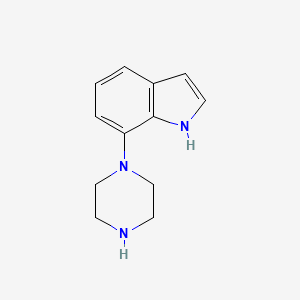
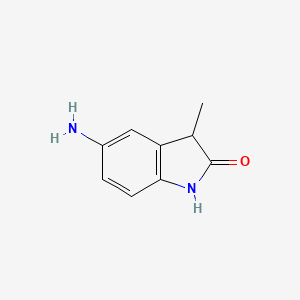

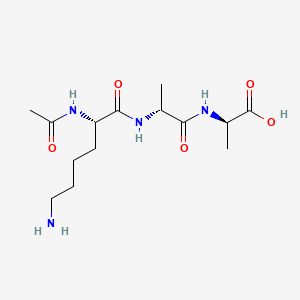

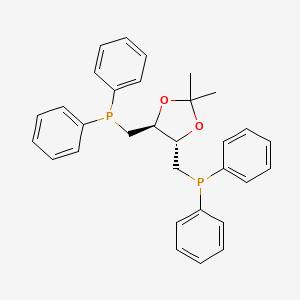

![1-Pentanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1274269.png)
